Home > Products > Screening Compounds P54183 > Triptorelin (trifluoroacetate salt)
Triptorelin (trifluoroacetate salt) -

Triptorelin (trifluoroacetate salt)

Catalog Number: EVT-10959127
CAS Number:
Molecular Formula: C66H83F3N18O15
Molecular Weight: 1425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Triptorelin, specifically in its trifluoroacetate salt form, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and precocious puberty. Triptorelin functions as a potent agonist of GnRH, leading to an initial stimulation of luteinizing hormone and follicle-stimulating hormone release, followed by downregulation of the hypothalamic-pituitary-gonadal axis, resulting in decreased testosterone production in males and estrogen in females .

Source and Classification

Triptorelin is classified as a peptide hormone and belongs to the category of gonadotropin-releasing hormone analogs. The trifluoroacetate salt is one of its formulations, which enhances its stability and solubility for therapeutic applications. It is administered via intramuscular injection or subcutaneous injection, depending on the formulation used .

Synthesis Analysis

Methods

The synthesis of triptorelin can be performed using two primary methods: solid-phase synthesis and liquid-phase synthesis.

  1. Solid-Phase Synthesis: This method involves attaching the amino acid sequence to a solid support resin. The assembly is completed on this support before cleavage to yield the final peptide. This approach offers advantages such as faster reaction times and lower byproduct formation but requires larger quantities of raw materials .
  2. Liquid-Phase Synthesis: Involves synthesizing triptorelin in solution, which can lead to higher impurity levels due to the complexity of purification steps. The use of Fmoc-protected amino acids is common in this method, where coupling agents like HBTU facilitate the formation of peptide bonds .

Technical Details

The synthesis typically involves sequential coupling of protected amino acids, followed by deprotection and cleavage from the resin. The purification process may include techniques such as ion-exchange chromatography and high-performance liquid chromatography to achieve high purity levels .

Molecular Structure Analysis

Triptorelin has a specific molecular structure characterized by its sequence of amino acids:

  • Chemical Formula: C_{64}H_{86}F_{6}N_{18}O_{13}
  • Molecular Weight: Approximately 1439.4 g/mol.

The structure consists of a decapeptide chain with specific substitutions that enhance its biological activity compared to natural GnRH. The trifluoroacetate salt form improves its solubility and stability in physiological conditions .

Chemical Reactions Analysis

Triptorelin undergoes various chemical reactions during its synthesis:

  1. Peptide Bond Formation: This occurs through condensation reactions facilitated by coupling agents.
  2. Deprotection Reactions: Protective groups are removed under acidic or basic conditions to yield the free amino groups necessary for further reactions.
  3. Cleavage from Resin: This is achieved using specific cleavage reagents that do not alter the peptide structure.
Mechanism of Action

Triptorelin acts primarily through its agonistic effect on GnRH receptors located in the pituitary gland:

  1. Initial Stimulation: It stimulates the release of luteinizing hormone and follicle-stimulating hormone.
  2. Downregulation Phase: Prolonged administration leads to desensitization of GnRH receptors, resulting in decreased secretion of gonadotropins.
  3. Hormonal Suppression: This ultimately leads to reduced levels of testosterone in men and estrogen in women, effectively managing hormone-sensitive conditions like prostate cancer .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to its peptide nature; solubility can be enhanced by forming salts like trifluoroacetate.

Chemical Properties

Data indicates that triptorelin maintains its biological activity over time when stored correctly .

Applications

Triptorelin has several significant applications in medical science:

  1. Prostate Cancer Treatment: Used as part of androgen deprivation therapy to manage advanced prostate cancer.
  2. Endometriosis Management: Helps reduce endometrial tissue growth by suppressing estrogen production.
  3. Precocious Puberty Treatment: Administered to delay early onset puberty in children by regulating hormonal levels.

Additionally, ongoing research explores its potential applications in other hormone-related disorders and therapeutic areas .

Introduction to Gonadotropin-Releasing Hormone Analogues in Therapeutic Research

Gonadotropin-Releasing Hormone, a hypothalamic decapeptide, serves as the primary regulator of the hypothalamic-pituitary-gonadal axis. Its pulsatile secretion stimulates pituitary gonadotrophs to release Follicle-Stimulating Hormone and Luteinizing Hormone, governing steroidogenesis and gametogenesis. Synthetic Gonadotropin-Releasing Hormone analogues emerged as transformative therapeutic agents designed to overcome the inherent limitations of native Gonadotropin-Releasing Hormone – notably its extremely short plasma half-life (approximately 2-4 minutes) due to rapid enzymatic degradation – and to exploit the paradoxical effects of sustained receptor stimulation [4] [7]. These analogues constitute two primary classes: agonists, which initially stimulate then profoundly suppress gonadotropin secretion through receptor downregulation, and antagonists, which provide immediate receptor blockade without an initial stimulatory phase [4] [6]. The development of Gonadotropin-Releasing Hormone agonists, including Triptorelin, represents a cornerstone achievement in endocrine pharmacology, enabling precise medical manipulation of reproductive endocrinology for diverse clinical applications.

Historical Development and Evolution of Synthetic Gonadotropin-Releasing Hormone Agonists

The therapeutic journey of Gonadotropin-Releasing Hormone analogues commenced with the elucidation of the native Gonadotropin-Releasing Hormone structure by Schally and Guillemin in 1971, a breakthrough recognized by the Nobel Prize in Physiology or Medicine in 1977. This discovery enabled the rational design of synthetic analogues. Initial efforts focused on amino acid substitutions at positions susceptible to degradation (primarily position 6) and at the C-terminus (position 10) to enhance receptor binding affinity and metabolic stability [4] [7]. Triptorelin was developed in Andrew Victor Schally's laboratory at Tulane University and patented in 1975. It entered medical use in Europe in 1986 and later gained approval in the United States [1] [9]. Its development trajectory mirrored that of other first-generation agonists like Leuprorelin (Lupron, approved 1985) and Goserelin (Zoladex, approved 1989). The critical therapeutic innovation stemmed from understanding the biphasic action: an initial transient surge ("flare effect") in Luteinizing Hormone, Follicle-Stimulating Hormone, and consequently sex steroids, followed within 1-2 weeks by profound pituitary desensitization and sustained suppression of gonadal function, effectively inducing a reversible "medical castration" [4] [7]. This pharmacological induction of hypogonadism became the therapeutic goal for numerous hormone-dependent conditions.

Table 1: Key Milestones in Gonadotropin-Releasing Hormone Agonist Development

YearMilestoneSignificance
1971Isolation, Sequencing, and Synthesis of Native Gonadotropin-Releasing HormoneNobel Prize-winning work; Foundation for analogue development.
1975Patenting of TriptorelinDevelopment of a potent synthetic agonist with enhanced stability.
1980sIntroduction of Sustained-Release Depot Formulations (e.g., PLGA microspheres)Revolutionized therapy by enabling monthly, quarterly, or 6-monthly dosing, improving compliance and efficacy.
1985-1986Approval of Leuprorelin and TriptorelinFirst-generation agonists entering widespread clinical use for prostate cancer and other conditions.
2017FDA Approval of Triptodur® (6-month Triptorelin) for Precocious PubertyHighlighted long-acting formulation advancements specifically for Triptorelin [8].

Structural Classification and Rational Design Principles of Gonadotropin-Releasing Hormone Analogues

Gonadotropin-Releasing Hormone analogues are structurally classified based on their derivation from the native Gonadotropin-Releasing Hormone decapeptide sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂. Agonist design strategically incorporates specific amino acid modifications to enhance metabolic stability and receptor affinity:

  • Position 6 Substitution: Replacement of the degradation-susceptible Glycine with bulky, hydrophobic D-amino acids (commonly D-Tryptophan, D-Leucine, D-Serine(tBu), or D-Alkylglycine) is the most critical modification. This drastically reduces enzymatic cleavage by endopeptidases and simultaneously increases receptor binding affinity due to altered peptide conformation and hydrophobic interactions with the receptor binding pocket [1] [7] [9]. Triptorelin features D-Tryptophan at position 6.
  • C-Terminal Modification: Substitution of the C-terminal Glycinamide residue (position 10) with Ethylamide (NHEt) further enhances receptor binding affinity and stability. Triptorelin retains the native Glycinamide at position 10 [1] [7].
  • Position 10 Substitution: Some agonists (e.g., Goserelin) incorporate an Azaglycine residue at position 10 for enhanced stability.

Triptorelin Trifluoroacetate specifically refers to the salt form commonly used in pharmaceutical preparations and research. The trifluoroacetate (CF₃COO⁻) counterion is a vestige of the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is a common ion-pairing agent. While the peptide itself (pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂) defines its biological activity, the trifluoroacetate salt form influences critical physicochemical properties such as solubility, crystallinity, stability, and handling characteristics during manufacturing [3] [9]. The presence of the trifluoroacetate counterion is a standard characteristic of many synthetic peptide pharmaceuticals purified via RP-HPLC.

Table 2: Structural Comparison of Key Gonadotropin-Releasing Hormone Agonists

AgonistPosition 6 ModificationPosition 10 ModificationPrimary Salt FormsRelative Potency (vs. GnRH)
Native GnRHGlyGly-NH₂N/A1x
TriptorelinD-TryptophanGly-NH₂Trifluoroacetate, Pamoate, Acetate~100x [1] [9]
LeuprorelinD-LeucineNHEtAcetate~50x [7]
GoserelinD-Serine(tBu)Azaglycine-NHEtAcetate (implant)~100x [7]
BuserelinD-Serine(tBu)NHEtAcetate~20x [7]
HistrelinD-His(Bzl)NHEtAcetate (implant)~100x [7]

The mechanism of action underpinning therapeutic efficacy is consistent across agonists but initiated by their high-affinity binding: 1) Initial receptor binding stimulates gonadotropin release (flare effect). 2) Persistent, non-pulsatile receptor occupancy triggers G-protein uncoupling and receptor internalization (desensitization). 3) Downregulation of receptor expression occurs on pituitary gonadotrophs. 4) Sustained suppression of Luteinizing Hormone and Follicle-Stimulating Hormone secretion follows, leading to profound suppression of gonadal steroidogenesis [4] [7].

Triptorelin Trifluoroacetate: Position Within Gonadotropin-Releasing Hormone Agonist Pharmacopeia

Triptorelin trifluoroacetate, formulated primarily as its acetate or pamoate salts in clinical depots (e.g., Decapeptyl®, Trelstar®, Triptodur®), holds a significant position within the GnRH agonist pharmacopeia. Its core structure, characterized by the D-Tryptophan substitution at position 6 and retention of the native C-terminal Glycinamide, confers high receptor binding affinity and biological potency, estimated to be approximately 100 times greater than native Gonadotropin-Releasing Hormone [1] [9]. Like other first-generation agonists (Leuprorelin, Goserelin), its primary therapeutic effect – profound and sustained suppression of gonadal steroids – is achieved through pituitary desensitization. Triptorelin shares the common initial "flare effect" inherent to all agonists, a critical consideration during treatment initiation for conditions like metastatic prostate cancer.

Triptorelin's development included a range of sustained-release depot formulations utilizing biodegradable polymers like poly(D,L-lactide-co-glycolide) (PLGA). These depots modulate the release rate (and thus dosing interval: 1-month, 3-month, 6-month) by varying the copolymer composition (lactide:glycolide ratio) and molecular weight, which controls hydrolysis kinetics [5] [9]. For instance, Triptodur® utilizes a PLGA-based matrix for 6-month continuous release in pediatric central precocious puberty [8]. Research into the pharmacokinetics of these depots, such as the Gonapeptyl Depot 3.75 mg, indicates a systemic bioavailability of approximately 38.3% over the initial 13 days followed by a slower linear release phase, with plasma concentrations typically maintained above therapeutic thresholds until the next scheduled dose [1] [5].

Table 3: Key Pharmacological Characteristics of Triptorelin in Context

CharacteristicTriptorelin ContextComparative Note (Other GnRH Agonists)
Receptor Binding AffinityVery High (D-Trp⁶ stabilizes bioactive conformation, enhances hydrophobic binding) [1] [9].Comparable to Goserelin (~100x GnRH); Higher than Buserelin (~20x) [7].
Mechanism of SuppressionPituitary Desensitization/Downregulation (universal to all GnRH agonists).Identical mechanism for all GnRH agonists.
Initial Effect ("Flare")Transient surge in LH, FSH, and Testosterone/Estradiol (universal to all GnRH agonists).Magnitude and duration comparable to Leuprorelin and Goserelin [4] [7].
Time to Castration LevelsTypically achieved within 2-4 weeks of sustained administration [1] [5].Similar timeframe for Leuprorelin and Goserelin.
Peptide Elimination Half-lifeRelatively short (~2.8h in healthy volunteers; prolonged in renal/hepatic impairment: ~6-8h) [1].Leuprorelin: ~3h; Goserelin (from implant): Variable, depot controlled.
Sustained-Release TechnologyUtilizes PLGA microspheres for 1, 3, and 6-month depots; Release kinetics controlled by PLGA properties [5] [8] [9].Leuprorelin: PLGA implants/injections (1-6m); Goserelin: PLGA implant (1-3m); Similar polymer technology.
Trifluoroacetate Salt RoleCommon counterion from RP-HPLC purification; Impacts solubility, stability, crystallinity of the bulk peptide [3] [9].Standard for many peptide APIs purified via RP-HPLC; not unique to Triptorelin.

Triptorelin is indicated for, or extensively used in, the same core spectrum of hormone-sensitive conditions as other major GnRH agonists: advanced prostate cancer (medical castration), management of endometriosis and uterine fibroids (induction of hypoestrogenism), central precocious puberty (pubertal suppression), and as an integral component of controlled ovarian hyperstimulation protocols in assisted reproductive technology (prevention of premature luteinizing hormone surges) [1] [6] [7]. Its efficacy in achieving profound and sustained gonadal suppression is well-established and comparable to other agonists like Leuprorelin [5] [7]. The trifluoroacetate salt form is primarily relevant in the context of the active pharmaceutical ingredient's manufacturing, purification, stability profile, and formulation into the final medicinal product (e.g., acetate or pamoate depot). Its presence does not alter the fundamental receptor pharmacology or therapeutic mechanism compared to other salt forms, but ensures the peptide's integrity and suitability for long-acting formulation development.

Properties

Product Name

Triptorelin (trifluoroacetate salt)

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C66H83F3N18O15

Molecular Weight

1425.5 g/mol

InChI

InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1

InChI Key

KHNZXCLOURPVAS-OYLNGHKZSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.